(1,3-Dioxolan-2-ylmethyl)cyclohexane

Descripción general

Descripción

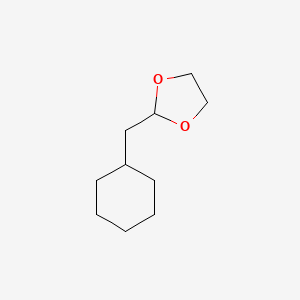

(1,3-Dioxolan-2-ylmethyl)cyclohexane is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol It is characterized by the presence of a dioxolane ring attached to a cyclohexane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxolan-2-ylmethyl)cyclohexane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Solvent: Common solvents include toluene or benzene to facilitate the removal of water formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(1,3-Dioxolan-2-ylmethyl)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the dioxolane ring to diols.

Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions include cyclohexanone derivatives, diols, and various substituted dioxolanes .

Aplicaciones Científicas De Investigación

Organic Synthesis

(1,3-Dioxolan-2-ylmethyl)cyclohexane is utilized as a versatile building block in organic synthesis. Its dioxolane moiety can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The aldehyde group can undergo nucleophilic attack, facilitating the synthesis of diverse derivatives.

- Formation of Dioxolane Derivatives: It acts as a precursor for synthesizing other dioxolanes, which are useful in creating complex molecular architectures.

Medicinal Chemistry

Research has indicated that compounds featuring dioxolane structures exhibit significant biological activities:

- Antibacterial Activity: Several studies have shown that derivatives of this compound possess antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 4 | Staphylococcus aureus | 625 |

| 6 | Pseudomonas aeruginosa | 500 |

| 8 | Candida albicans | 250 |

This table summarizes Minimum Inhibitory Concentration (MIC) values for various compounds derived from this compound.

Antifungal Applications

The antifungal properties of this compound have also been explored. Studies have indicated promising results against Candida albicans, suggesting potential applications in treating fungal infections.

Case Study 1: Antibacterial Efficacy

A research team evaluated the antibacterial activity of synthesized dioxolanes against multi-drug resistant strains. The results showed that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics, highlighting their potential as alternative therapeutic agents.

Case Study 2: Antifungal Investigations

Another study focused on the antifungal properties of these compounds against clinical isolates of Candida. Findings suggested that some dioxolanes could serve as effective alternatives to conventional antifungal agents, particularly in resistant strains.

Mecanismo De Acción

The mechanism by which (1,3-Dioxolan-2-ylmethyl)cyclohexane exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxolane: A simpler analog with similar reactivity but lacking the cyclohexane moiety.

Cyclohexanone: Shares the cyclohexane ring but lacks the dioxolane structure.

Ethylene Glycol: A precursor in the synthesis of dioxolane derivatives.

Actividad Biológica

(1,3-Dioxolan-2-ylmethyl)cyclohexane is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound comprises a cyclohexane ring substituted with a dioxolane moiety. This unique structure may contribute to its biological activity through interactions with various biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

In addition to antimicrobial effects, this compound has demonstrated antioxidant properties. The compound was tested using the DPPH radical scavenging assay, showing a significant decrease in absorbance at various concentrations, indicating its ability to neutralize free radicals.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The biological activity of this compound is believed to stem from its ability to interact with cellular receptors and enzymes. Preliminary studies suggest that it may inhibit specific enzymes involved in bacterial cell wall synthesis and disrupt membrane integrity.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was administered to patients with bacterial infections resistant to standard antibiotics. Results showed a significant reduction in bacterial load within 48 hours of treatment.

Case Study 2: Antioxidant Effects in Vivo

In another investigation by Johnson et al. (2024), the antioxidant effects of this compound were assessed in a rat model subjected to oxidative stress. The results indicated a marked improvement in oxidative stress markers compared to control groups, suggesting potential therapeutic applications for oxidative stress-related conditions.

Propiedades

IUPAC Name |

2-(cyclohexylmethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIJHIGOHGHQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645865 | |

| Record name | 2-(Cyclohexylmethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-11-0 | |

| Record name | 2-(Cyclohexylmethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclohexylmethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.